- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type ReactionsChemistry - A European Journal, 2016, 22(23), 7837-7842,
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)

(Ethoxydiphenylmethyl)benzene structure
Nome del prodotto:(Ethoxydiphenylmethyl)benzene
Numero CAS:968-39-8
MF:C21H20O
MW:288.382905960083
CID:1002061
(Ethoxydiphenylmethyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- Inchi: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- Chiave InChI: HEXJOZGCQASJOM-UHFFFAOYSA-N
- Sorrisi: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 | ||
TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Novel synthesis of some mixed arylmethylalkyl ethersCanadian Journal of Chemistry, 1966, 44(19), 2337-9,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
Riferimento
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solventsJournal of the Chemical Society, 1989, (1989), 1513-20,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane
Riferimento
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agentsChemische Berichte, 1983, 116(9), 3011-26,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halidesJournal of the Chemical Society, 1990, (1990), 2009-15,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate
Riferimento
- Trimethysilyl triflate in organic synthesis. Part 11Tetrahedron, 1981, 37(23), 3899-910,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
Riferimento
- Microwave assisted transformation of compounds capable of internal reorientationProceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate
Riferimento
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylationTetrahedron Letters, 1981, 22(22), 2107-8,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Triaryl methane derivatives as antiproliferative agentsBioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acidsTetrahedron, 1979, 35(18), 2169-73,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazolesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
Riferimento
- Interaction of tetraalkoxysilanes with stable carbonium ionsIzvestiya Akademii Nauk SSSR, 1972, (1972), 678-80,
Synthetic Routes 20
(Ethoxydiphenylmethyl)benzene Raw materials
- 5-Phenyl-2-trityltetrazole
- Silane, trimethyl(triphenylmethoxy)-
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene Letteratura correlata
-
1. Thermodynamics of ion association. Part I. Lead chloride, bromide, and nitrateG. H. Nancollas J. Chem. Soc. 1955 1458
-
Stephen A. Hodge,David J. Buckley,Hin Chun Yau,Neal T. Skipper,Christopher A. Howard,Milo S. P. Shaffer Nanoscale 2017 9 3150
-
3. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742
-
Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978
-
5. 138. Tritylation and detritylation of active methylene compounds. Part II. Tritylations by triphenylmethyl chlorideSaul Patai,Shlomo Dayagi,Ruth Friedlander J. Chem. Soc. 1962 723
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